molecular formula C19H23ClN4O3S B4991707 [5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone

[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone

Cat. No.: B4991707
M. Wt: 422.9 g/mol
InChI Key: YQHJUTSCAJDBEE-UHFFFAOYSA-N
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Description

[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone: is a complex organic compound that features a combination of pyridine, oxazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone: stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-14-9-16(12-21-11-14)26-13-17-10-18(22-27-17)19(25)24-3-1-15(2-4-24)23-5-7-28-8-6-23/h9-12,15H,1-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHJUTSCAJDBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)C(=O)C3=NOC(=C3)COC4=CC(=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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